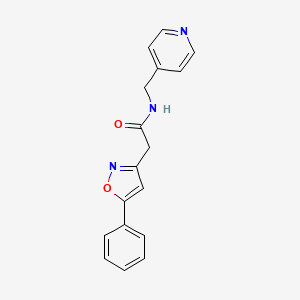

2-(5-phenylisoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves linear or multistep reactions, starting from various aromatic or heteroaromatic precursors. For instance, novel 2-chloro N-aryl substituted acetamide derivatives were synthesized and characterized using techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . Another example is the synthesis of a compound derived from indibulin and combretastatin scaffolds, which was achieved using a multistep reaction . These methods could potentially be adapted to synthesize the compound of interest.

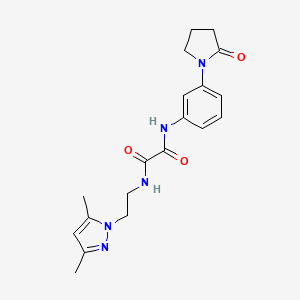

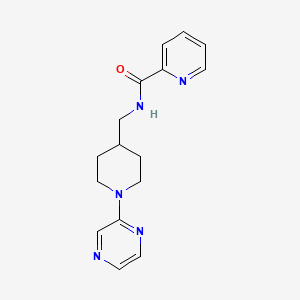

Molecular Structure Analysis

The molecular structure of related compounds has been determined using spectroscopic methods and, in some cases, crystallography. For example, the crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide was elucidated, showing that the amide unit is almost planar and that the phenyl and pyridine rings are not conjugated with the amide unit . This information is valuable for understanding the conformation and potential reactivity of the compound of interest.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving the compound of interest. However, the related compounds have been used in biological assays to determine their cytotoxicity against various cancer cell lines . These studies suggest that the compound of interest may also be evaluated for similar biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. For example, the pKa values of newly synthesized N-(benzothiazole-2-yl) acetamide derivatives were determined via UV spectroscopic studies, indicating the acidity constants of these compounds . The vibrational properties of another related compound were assigned based on characteristic vibrational absorption bands . These studies provide insights into the acidity, stability, and vibrational characteristics that could be relevant for the compound of interest.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibitors

Research conducted by Yıldırım & Cetin (2008) focused on the synthesis of isoxazoline and isoxazolidine derivatives through 1,3-dipolar cycloaddition reactions. These compounds, including acetamide derivatives, were tested for their corrosion inhibition efficiencies. The studies revealed that certain synthesized compounds showed promising inhibition efficiencies, indicating their potential as corrosion inhibitors in acidic and mineral oil media Corrosion Science, 50, 155-165.

Antimicrobial Activity

A series of acetamide derivatives, including the focus compound, were synthesized and evaluated for their antimicrobial properties by MahyavanshiJyotindra, ParmarKokila, and MahatoAnil (2011). These derivatives displayed significant in-vitro antibacterial, antifungal, and anti-tuberculosis activities, suggesting their potential use in developing new antimicrobial agents Indian journal of applied research, 4, 91-94.

Novel Syntheses and Applications

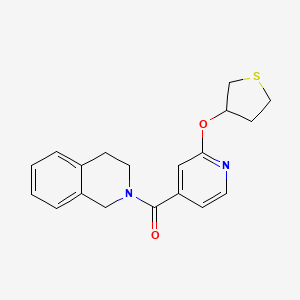

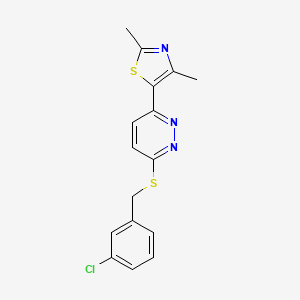

Dawood, Alsenoussi, and Ibrahim (2011) reported on the synthesis of new pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives incorporating a 4-pyridyl moiety from 2-cyano-N-(pyridin-4-yl)acetamide. This research opens pathways for the creation of novel compounds with potential applications in various fields, including pharmaceuticals and materials science Afinidad, 68, 412-416.

Metabolic Stability Improvement

Research by Stec et al. (2011) investigated the structure-activity relationships of dual inhibitors, focusing on variations of heterocycles to improve metabolic stability. Their findings contribute to the design of more stable and effective pharmaceutical compounds, potentially including derivatives of the focus compound Journal of medicinal chemistry, 54 14, 5174-84.

Antioxidant Activity

Novel coordination complexes constructed from pyrazole-acetamide derivatives were studied by Chkirate et al. (2019) for their antioxidant activity. The ligands and their complexes showed significant antioxidant properties, indicating their potential in oxidative stress-related applications Journal of inorganic biochemistry, 191, 21-28.

Eigenschaften

IUPAC Name |

2-(5-phenyl-1,2-oxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c21-17(19-12-13-6-8-18-9-7-13)11-15-10-16(22-20-15)14-4-2-1-3-5-14/h1-10H,11-12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGOCKUIKQQDSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2535015.png)

![4-methyl-N-[2-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2535019.png)

![2-oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2535028.png)

![2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535034.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2535035.png)

![N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine](/img/structure/B2535037.png)

![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2535038.png)